Astragaloside III

描述

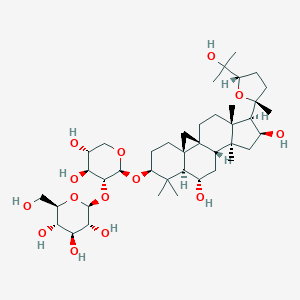

Astragaloside III 是一种三萜皂苷,源自传统中药材黄芪 (Astragalus membranaceus)。该化合物以其多种药理活性而闻名,包括免疫调节、抗炎和抗肿瘤作用 .

准备方法

合成路线和反应条件: Astragaloside III 可以通过一系列涉及环阿屯烷型三萜类化合物环阿屯醇的化学反应合成。 合成通常涉及糖基化反应,其中特定的糖基部分连接到环阿屯醇的苷元结构 .

工业生产方法: this compound 的工业生产通常涉及从黄芪根中提取。该过程包括干燥和研磨根部,然后使用甲醇或乙醇等溶剂进行提取。 然后使用色谱技术对提取物进行纯化以分离 this compound .

化学反应分析

反应类型: Astragaloside III 会发生多种化学反应,包括:

氧化: 该反应可以修饰分子中存在的羟基。

还原: 该反应会影响三萜结构中的双键。

常用试剂和条件:

氧化: 如高锰酸钾或过氧化氢在酸性条件下。

还原: 如硼氢化钠或氢化铝锂。

取代: 如卤代烷或酰氯在碱性或酸性条件下.

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以导致酮或羧酸的形成,而还原可以产生醇 .

科学研究应用

Cancer Treatment

Mechanisms of Action

Astragaloside III has been shown to exert anti-cancer effects through several mechanisms:

- Enhanced Natural Killer Cell Activity : A study demonstrated that this compound significantly increased the expression of natural killer group 2D (NKG2D) and interferon-γ (IFN-γ) in natural killer cells, leading to improved tumor-killing capabilities. This was evidenced by increased infiltration of NK cells into tumors and enhanced antitumor responses in mouse models of colon cancer .

- Induction of Apoptosis in Lung Cancer Cells : Research on non-small cell lung cancer (NSCLC) cells (A549 and H460) revealed that this compound inhibited cell proliferation and promoted apoptosis. The compound modulated key signaling pathways, including p38, JNK, and AKT, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and increased pro-apoptotic proteins such as Bax .

Data Table: Effects of this compound on Cancer Cells

Immunomodulation

This compound has demonstrated significant immunomodulatory properties. In addition to enhancing NK cell activity, it has been shown to regulate other immune responses:

- Anti-inflammatory Effects : The compound activates TACE/ADAM17-dependent signaling pathways in endothelial cells, which are crucial for anti-inflammatory responses. This pathway modulation can potentially mitigate chronic inflammatory conditions .

Cardiovascular Health

Research indicates that this compound may benefit cardiovascular health by improving endothelial function and reducing inflammation:

- Endothelial Cell Protection : Studies suggest that this compound enhances growth factor signaling in endothelial cells, promoting vascular health and potentially protecting against cardiovascular diseases .

Neuroprotection

The neuroprotective effects of this compound are particularly relevant for neurodegenerative diseases:

- Protection Against Neurotoxicity : In models of Parkinson's disease using Caenorhabditis elegans, this compound exhibited protective effects against neurotoxicity induced by 6-hydroxydopamine. It alleviated oxidative stress and regulated apoptosis pathways, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Data Table: Neuroprotective Effects of this compound

作用机制

Astragaloside III 通过多个分子靶点和途径发挥作用:

免疫调节: 增强自然杀伤细胞组2D (NKG2D) 和干扰素-γ (IFN-γ) 在自然杀伤细胞中的表达,从而提高肿瘤杀伤能力.

诱导细胞凋亡: 通过调节Bcl-2 和Bax等凋亡相关蛋白的表达,以及影响P38、JNK 和AKT 等信号通路来促进癌细胞的凋亡.

6. 与相似化合物的比较

This compound 是黄芪中发现的一组三萜皂苷的一部分,其中还包括 Astragaloside I、II 和 IV。虽然所有这些化合物都具有类似的核结构,但它们在连接到苷元的特定糖基部分方面有所不同。 这种结构差异导致其药理活性的差异 .

相似化合物:

- Astragaloside I

- Astragaloside II

- Astragaloside IV

相似化合物的比较

- Astragaloside I

- Astragaloside II

- Astragaloside IV

Astragaloside III is unique in its ability to modulate immune responses and enhance the activity of natural killer cells, making it particularly valuable in cancer research .

生物活性

Astragaloside III (AS-III) is a triterpenoid saponin derived from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse biological activities, particularly in cancer treatment, immune modulation, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of AS-III, supported by research findings, case studies, and data tables.

1. Anti-Cancer Properties

Mechanism of Action

AS-III exhibits significant anti-cancer effects through various mechanisms, including the modulation of apoptosis and inhibition of cell proliferation. In studies involving non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460, AS-III treatment resulted in increased apoptosis and decreased cell viability in a dose-dependent manner. The compound was shown to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax, indicating its potential as an effective anti-cancer agent .

Case Study: Colon Cancer

A study highlighted AS-III's role in enhancing the anti-tumor response of natural killer (NK) cells in colon cancer models. It was found to increase the expression of NKG2D and interferon-gamma (IFN-γ) in NK cells, thereby enhancing their tumor-killing capabilities both in vitro and in vivo .

Table 1: Effects of AS-III on Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| A549 | 0 | 100 | 5 |

| A549 | 50 | 70 | 30 |

| A549 | 100 | 40 | 60 |

| NCI-H460 | 0 | 100 | 5 |

| NCI-H460 | 50 | 65 | 35 |

| NCI-H460 | 100 | 35 | 65 |

2. Immune Modulation

AS-III has been shown to enhance immune responses, particularly through its effects on NK cells. In a specific study, AS-III significantly elevated the levels of NKG2D and IFN-γ in NK cells, which are crucial for effective immune response against tumors. This enhancement was associated with increased infiltration of NK cells into tumor sites, suggesting a promising avenue for cancer immunotherapy .

3. Anti-Inflammatory Effects

Research indicates that AS-III possesses potent anti-inflammatory properties. It has been demonstrated to reduce inflammatory responses in vascular endothelial cells, which could have implications for cardiovascular diseases . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.

4. Antiviral Activity

Recent studies have explored the antiviral potential of AS-III against dengue virus infections. In vitro assays indicated that AS-III exhibited inhibitory effects on viral replication, suggesting its potential as an antiviral agent . The precise mechanisms remain to be fully elucidated but indicate a promising area for further research.

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFSMBDVZVUETN-BQAOMNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331663 | |

| Record name | Astragaloside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84687-42-3 | |

| Record name | Astragaloside III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragaloside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRAGALOSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Astragaloside III interact with cells to exert its anti-tumor effects?

A: this compound enhances the anti-tumor response of Natural Killer (NK) cells by elevating the expression of specific proteins on their surface. These proteins include NKG2D and Fas, which are involved in recognizing and killing tumor cells. Additionally, this compound boosts the production of interferon-γ (IFN-γ) in NK cells []. IFN-γ is a potent cytokine that stimulates the immune system to attack tumor cells. This increased IFN-γ production is linked to the enhanced expression of the transcription factor T-bet within the NK cells [].

Q2: Can you explain the role of this compound in modulating TNF-α Converting Enzyme (TACE)?

A: this compound has been shown to activate TACE, a protein involved in cleaving other proteins on the cell surface. Specifically, it induces the phosphorylation of TACE at the Thr735 site, enhancing its sheddase activity []. This activation leads to a decrease in TNFR1 (Tumor Necrosis Factor Receptor 1) levels on the cell surface and an increase in soluble TNFR1 in the surrounding environment []. Consequently, the NF-κB signaling pathway, associated with inflammation, is inhibited, leading to a reduction in the expression of pro-inflammatory cytokine genes [].

Q3: What is the impact of this compound on the epidermal growth factor receptor (EGFR) pathway?

A: this compound promotes EGFR transactivation through a TACE-dependent mechanism []. This activation triggers downstream signaling cascades, including the ERK1/2 and AKT pathways, known for their roles in cell growth and survival [].

Q4: What is the role of p38 in the mechanism of action of this compound?

A: The activation of both TACE and EGFR by this compound is dependent on p38, a protein kinase involved in various cellular processes, including inflammation and cell growth []. Inhibiting p38 using the inhibitor SB203580 significantly diminishes the activation of TACE and EGFR induced by this compound [].

Q5: What analytical techniques are commonly employed to identify and quantify this compound in plant material or biological samples?

A5: Several techniques are used to analyze this compound:

- **HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector) ** is used for simultaneous determination of this compound with other astragalosides in Astragali Radix and various formulations [, , ].

- UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) provides a rapid and sensitive method for quantifying this compound in biological samples, such as rat plasma, enabling pharmacokinetic studies [, ].

- UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) facilitates simultaneous quantification of multiple components in Astragali Radix, including this compound [, ].

- UHPLC-Q-Exactive Orbitrap HRMS (Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry) is employed for a comprehensive identification of Astragalus saponins, including this compound, within complex mixtures [].

Q6: Can you describe the pharmacokinetic profile of this compound?

A: Following oral administration in rats, this compound exhibits an absolute bioavailability of 4.15 ± 0.67% []. This low value indicates poor absorption and/or extensive metabolism within the body. The elimination half-life of this compound is approximately 2.13 ± 0.11 hours [].

Q7: Where does this compound tend to accumulate in the body?

A: Tissue distribution studies in rats reveal that this compound preferentially accumulates in the thymus and spleen []. This accumulation pattern suggests a potential role in modulating immune responses, as these organs are crucial for immune cell development and function.

Q8: How do environmental factors influence the levels of this compound in wild Astragalus membranaceus?

A: The content of this compound, along with total saponins, in wild Astragalus membranaceus is significantly influenced by environmental factors such as exposure to sunlight and the slope of the terrain where it grows []. Increased slope and shaded environments are correlated with higher levels of this compound and total saponins [].

Q9: What is the role of transcription factors in regulating this compound biosynthesis in Astragalus membranaceus?

A: Overexpression of specific transcription factors in Astragalus membranaceus hairy roots can enhance the biosynthesis of astragalosides, including this compound. For instance, the co-overexpression of the PAP1 (production of anthocyanin pigment 1) and LC (maize leaf color) transcription factors leads to increased levels of this compound []. These findings suggest a potential strategy for enhancing the production of valuable astragalosides in plant cell cultures.

Q10: What are the potential applications of this compound in treating specific diseases?

A10: this compound has shown promising therapeutic potential in various preclinical models:

- Breast Cancer: In vitro and in vivo studies indicate that this compound effectively reduces breast cancer cell survival and inhibits tumor growth, potentially through the induction of apoptosis signaling pathways [].

- Inflammatory Bowel Disease (IBD): this compound demonstrates protective effects against intestinal inflammation in Drosophila models, likely by suppressing oxidative stress-associated JNK and JAK-STAT signaling pathways [].

- Cholestatic Liver Disease: this compound, particularly in conjunction with other astragalosides, exhibits therapeutic potential in a mouse model of cholestatic liver disease by alleviating ductular reaction and liver fibrosis [].

Q11: Are there any known potential drug interactions with this compound?

A: While specific drug interactions haven't been extensively studied in the provided research, this compound's potential to modulate drug-metabolizing enzymes like p38 [] warrants further investigation. Thorough assessments of potential drug-drug interactions are crucial before clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。